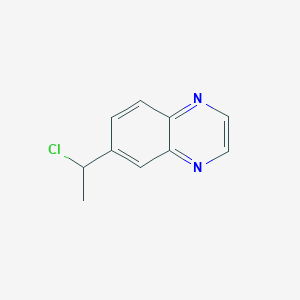
5-Hydrazinyl-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and reactivity. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The hydrazinyl group attached to the isobenzofuranone core imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1(3H)-isobenzofuranone typically involves the reaction of isobenzofuranone derivatives with hydrazine. One common method is the nucleophilic substitution of a cyano group by hydrazine within the isobenzofuranone framework. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as o-dichlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydrazinyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the hydrazinyl group can lead to the formation of amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydrazinyl-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Hydrazinyl-1(3H)-isobenzofuranone exerts its effects is primarily through its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydrazinyl-1,2,4-triazines: These compounds also contain a hydrazinyl group and exhibit similar reactivity.
Indole derivatives: Indole derivatives share some structural similarities and biological activities with 5-Hydrazinyl-1(3H)-isobenzofuranone.
Uniqueness
This compound is unique due to its isobenzofuranone core, which imparts distinct chemical properties and reactivity compared to other hydrazinyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
474123-24-5 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
5-hydrazinyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H8N2O2/c9-10-6-1-2-7-5(3-6)4-12-8(7)11/h1-3,10H,4,9H2 |
Clé InChI |
OSTRDKKYFNVWOR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)NN)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


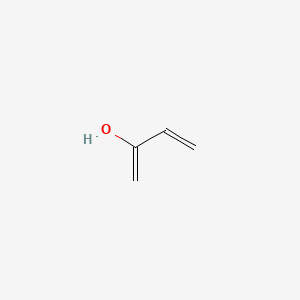
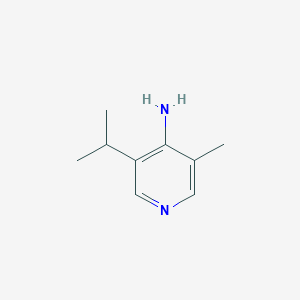
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
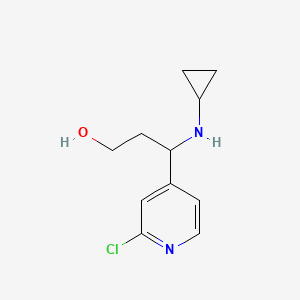
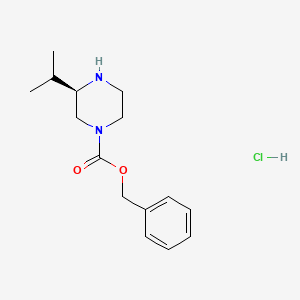
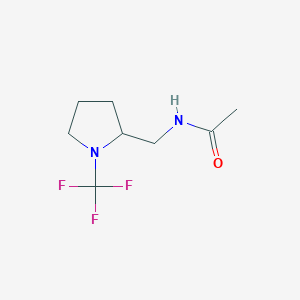
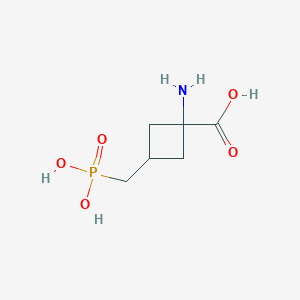
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)
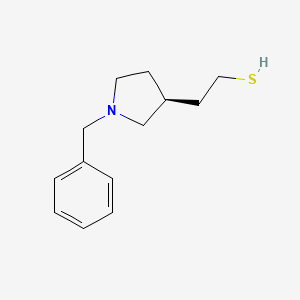
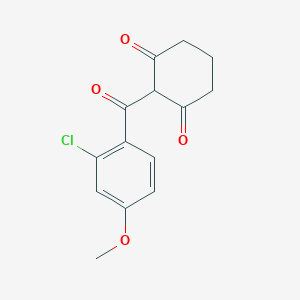
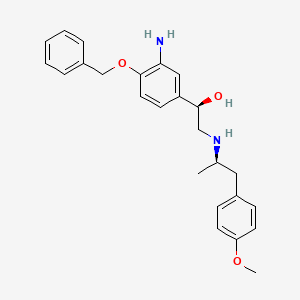
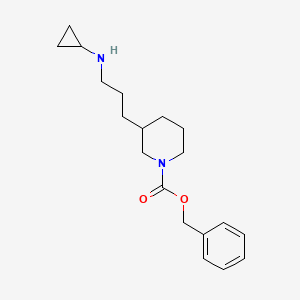
![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)
